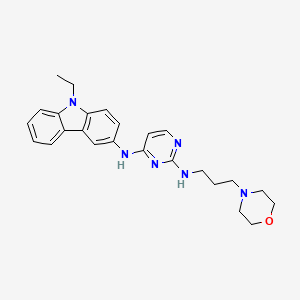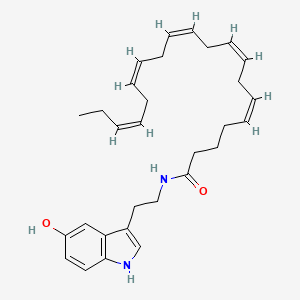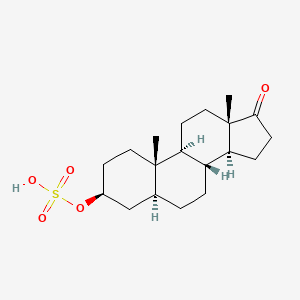
Epiandrosterone sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiandrosterone Sulfate is a steroid hormone with weak androgenic activity. Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA.
Wissenschaftliche Forschungsanwendungen
1. Detection of Testosterone Abuse
Epiandrosterone sulfate has been evaluated as a marker for detecting testosterone abuse, especially in sports doping. Studies have shown that it can indicate testosterone use when administered in high doses, but it may not be effective for detecting low dose testosterone administration and does not significantly extend the detection window beyond conventional target compounds (Nair et al., 2020).
2. Carbon Isotope Ratio Mass Spectrometry
Epiandrosterone sulfate's role in carbon isotope ratio (CIR) mass spectrometry has been studied for extending the detectability of testosterone and testosterone analog misuse in sports drug testing. Epiandrosterone sulfate significantly prolonged detectability compared to routinely used steroidal compounds, showing a potential in enhancing sports drug testing methods (Piper et al., 2017).
3. Potential in Anticancer Activity
Research on epiandrosterone sulfate's anticancer properties has revealed its capability to inhibit protein farnesyltransferase, a mechanism that could explain its antitumor activity. This suggests that epiandrosterone sulfate might be useful in cancer prevention strategies (Nyce, 1995).
4. Antimalarial Properties
A study on 16α-bromoepiandrosterone, an analogue of epiandrosterone sulfate, indicated antimalarial activity against Plasmodium falciparum strains. This suggests potential antimalarial applications for epiandrosterone sulfate or its analogues (Ayi et al., 2002).
5. Steroid Profiling in Human Serum
Epiandrosterone sulfate has been identified in comprehensive profiling methods for sulfated steroids in human blood. This research is crucial for understanding physiological and pathological states, especially in conditions like steroid sulfatase deficiency (Sánchez-Guijo et al., 2015).
6. Cardiovascular Disease Research
Investigations into epiandrosterone sulfate's role in cardiovascular health have shown protective actions against cardiovascular disease. Its direct actions on endothelial cells, smooth muscle cells, and cardiomyocytes through various receptors suggest its potential in primary prevention and treatment strategies for cardiovascular diseases (Mannella et al., 2018).
Eigenschaften
CAS-Nummer |
977-35-5 |
|---|---|
Produktname |
Epiandrosterone sulfate |
Molekularformel |
C19H30O5S |
Molekulargewicht |
370.504 |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
ZMITXKRGXGRMKS-DDCNXBGYSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |
Aussehen |
White to off-white crystalline powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




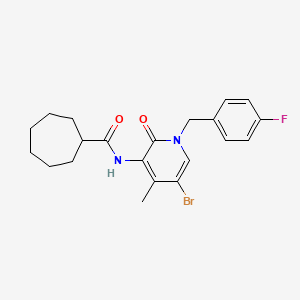
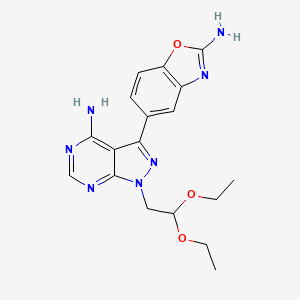
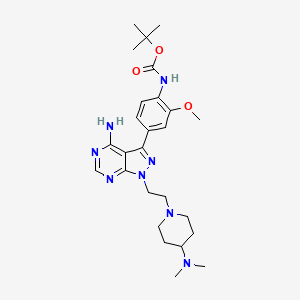
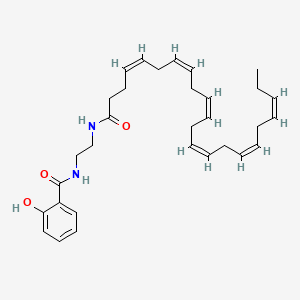
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
